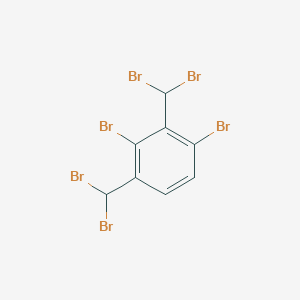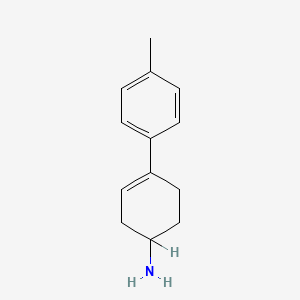
Methyl 3-hydroxy-9-methyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-9-methyldecanoate is an organic compound belonging to the ester family It is derived from decanoic acid and is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the ninth carbon of the decanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-9-methyldecanoate can be synthesized through esterification reactions involving decanoic acid derivatives. One common method involves the reaction of 3-hydroxydecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-9-methyldecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-9-methyldecanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may exert biological effects.
Comparación Con Compuestos Similares
Methyl 3-hydroxydecanoate: Lacks the methyl group at the ninth carbon.
Methyl 9-methyldecanoate: Lacks the hydroxyl group at the third carbon.
Methyl 3-hydroxy-9-methylundecanoate: Has an additional carbon in the chain.
Uniqueness: Methyl 3-hydroxy-9-methyldecanoate is unique due to the presence of both a hydroxyl group and a methyl group at specific positions on the decanoate chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62675-85-8 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-9-methyldecanoate |
InChI |
InChI=1S/C12H24O3/c1-10(2)7-5-4-6-8-11(13)9-12(14)15-3/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
SDWIGWGWFPLXOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



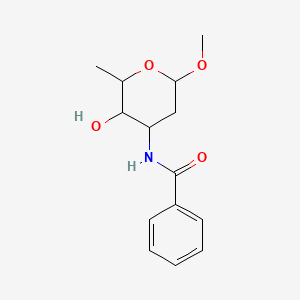
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)

![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
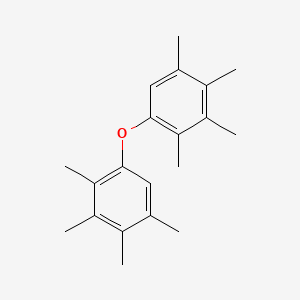

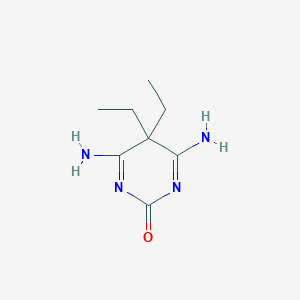

![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
